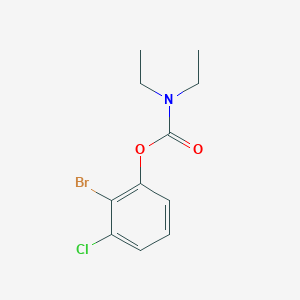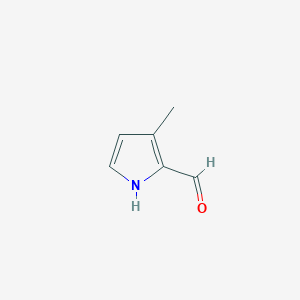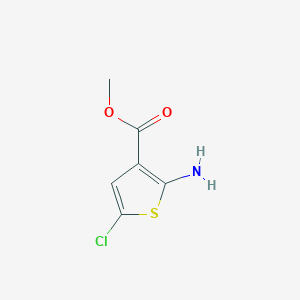
Methyl 2-amino-5-chlorothiophene-3-carboxylate
Vue d'ensemble
Description
“Methyl 2-amino-5-chlorothiophene-3-carboxylate” is a chemical compound with the CAS Number: 55503-06-5 . It has a molecular weight of 191.64 and its IUPAC name is methyl 2-amino-5-chloro-3-thiophenecarboxylate . The compound is typically stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClNO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-amino-5-chlorothiophene-3-carboxylate” is a solid at room temperature . The predicted boiling point is 298.3±35.0 °C and the predicted density is 1.462±0.06 g/cm3 . The predicted pKa value is -0.33±0.10 .Applications De Recherche Scientifique
Genotoxic and Carcinogenic Potentials
- Genotoxicity and Carcinogenicity : A study assessed the genotoxic/mutagenic and carcinogenic potentials of thiophene derivatives, including compounds structurally related to Methyl 2-amino-5-chlorothiophene-3-carboxylate. This research utilized in vitro and in silico methodologies to explore the toxicological profiles of these compounds. No positive response was observed in the Ames tests across a range of tested doses, and DNA damage was only detected at high concentrations in certain assays. The study highlights the complex interplay between chemical structure and toxicological outcomes, underscoring the importance of comprehensive evaluations for chemicals of concern (Lepailleur et al., 2014).
Chemical Synthesis and Reactions
- Chemical Reactions : Research into the reactions involving Methyl 2-amino-5-chlorothiophene-3-carboxylate analogs has revealed novel pathways and products. For example, certain derivatives have been shown to undergo reactions that yield thiophene-2,4-diols and subsequently, through successive chemical modifications, produce 3,5-dialkoxythiophene-2-carboxylic acids in nearly quantitative yield. These findings illustrate the compound's versatility in synthetic organic chemistry, providing new routes to structurally diverse thiophene derivatives (Corral & Lissavetzky, 1984).
Applications in Drug Discovery
- Antitumor Activity : A series of thiophene and benzothiophene derivatives were synthesized and evaluated for their anti-cancer potential. Among these, certain compounds demonstrated significant activity against various tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This research underscores the therapeutic potential of thiophene derivatives in the development of new anticancer drugs (Mohareb et al., 2016).
Structural and Mechanistic Insights
- Crystal Structure Analysis : The crystal structure of a compound closely related to Methyl 2-amino-5-chlorothiophene-3-carboxylate was determined, providing insight into its molecular geometry and intermolecular interactions. Such structural analyses are crucial for understanding the physicochemical properties and reactivity of thiophene derivatives (Vasu et al., 2004).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
methyl 2-amino-5-chlorothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMOAQRKBHOHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529081 | |
| Record name | Methyl 2-amino-5-chlorothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-chlorothiophene-3-carboxylate | |
CAS RN |
55503-06-5 | |
| Record name | Methyl 2-amino-5-chlorothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

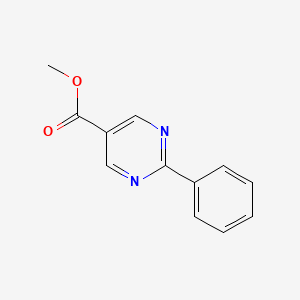
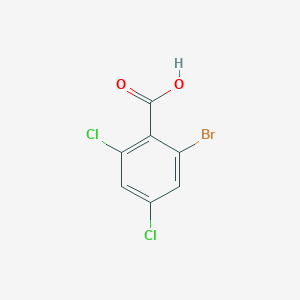
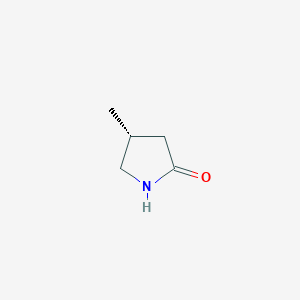

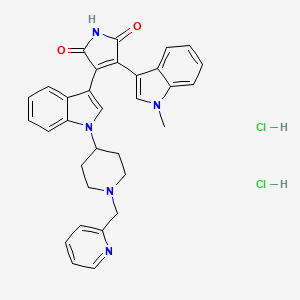
![1-Chloro-4-[(3-methylbut-2-EN-1-YL)sulfanyl]benzene](/img/structure/B1600566.png)

![Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B1600570.png)
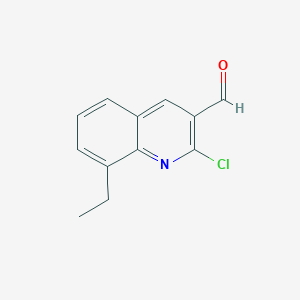

![Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B1600576.png)
![2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester](/img/structure/B1600577.png)
